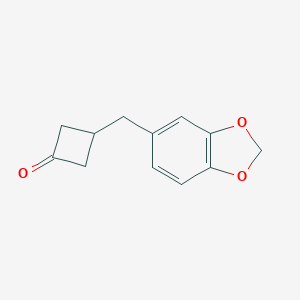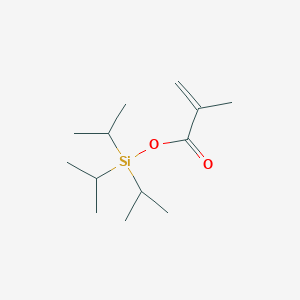
Triisopropylsilyl methacrylate
Vue d'ensemble
Description
Triisopropylsilyl methacrylate (TIPSMA) is a silyl methacrylate monomer used in the synthesis of polymers for various applications. It is a colorless liquid with a low viscosity and a low boiling point. The molecular formula of TIPSMA is C13H26O2Si .
Synthesis Analysis
TIPSMA has been used in the synthesis of polymers for various applications such as coatings, adhesives, and optical materials. It has been reported that TIPSMA can be copolymerized via a radical ring opening polymerization of 2-methylene-1,3-dioxepane (MDO) with various silyl methacrylates .Molecular Structure Analysis
The molecular weight of TIPSMA is 242.43 g/mol . The InChI string representation of its structure isInChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 . Chemical Reactions Analysis
TIPSMA is involved in the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene . The kinetics of the radical polymerization process is influenced by secondary chemical reactions that occur at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .Physical And Chemical Properties Analysis
TIPSMA is a colorless transparent liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 249.6±9.0 °C at 760 mmHg, and a flash point of 87.1±14.3 °C . It has a molar refractivity of 72.2±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 278.4±3.0 cm³ .Applications De Recherche Scientifique
Application in Silica Aerogels
Scientific Field: Material Science
Methods of Application: An acrylate containing silane (3- (trimethoxysilyl)propyl methacrylate) is used along with tetramethyl orthosilicate to produce the silica network . This network can be reinforced by adding 1, 6-bis (trimethoxysilyl)hexane or 1, 4-bis (triethoxysilyl)-benzene as spacers and tris [2- (acryloyloxy)ethyl] isocyanurate as cross-linker .
Results or Outcomes: These hybrid aerogels have shown an interesting combination of thermal insulation and mechanical properties . They could also be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behaviour to the aerogels and improving their thermal insulation performance and mechanical strength .
Application in Marine Antifouling Coatings
Scientific Field: Marine Biology, Material Science
Methods of Application: The antifouling coating is based on the combination of eco-friendly biocide with dynamic surfaces by utilizing degradable polyurethane, polyester acrylate, and modified polyester-based polymers . These polymers are used as a carrier of antifoulant, which control the release rate .
Results or Outcomes: These coatings show excellent antifouling activity in marine coatings due to their tunability, sustainability, and mechanical performance . They have a longer shelf period and can effectively reduce biofouling, corrosion rate, surface roughness, and fuel consumption surge .
Application in Magnetic Separation and Drug Delivery
Scientific Field: Biomedical Engineering
Methods of Application: An acrylate containing silane (3- (trimethoxysilyl)propyl methacrylate) is used along with tetramethyl orthosilicate to produce an organically-modified silica network . This network is then doped with silica-functionalized magnetite nanoparticles .
Results or Outcomes: The resulting magnetic aerogels show improved thermal insulation performance and mechanical strength . They can be used for magnetic separation and drug delivery, providing a new approach for targeted drug delivery systems .
Application in Heavy Metal Adsorption
Scientific Field: Environmental Science
Methods of Application: The preparation of these materials could be accomplished using a combination of silanes, including hydrophobic moieties for a compromise to ensure material stability and good adsorption capacities .
Results or Outcomes: Removal percentages of heavy metals reaching 90% were found for metal concentrations of environmental relevance . The amine functionality in aerogels is also useful for other purposes, for example to improve the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOZYMZRGTZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620558 | |
| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropylsilyl methacrylate | |
CAS RN |
134652-60-1 | |
| Record name | Tris(1-methylethyl)silyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134652-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134652601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropan-2-ylsilyl 2-methylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




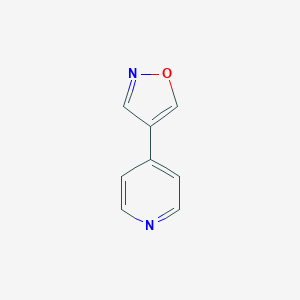
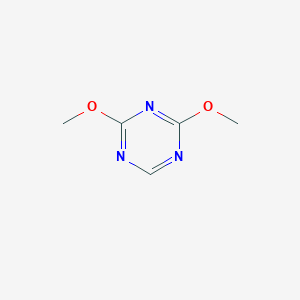

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
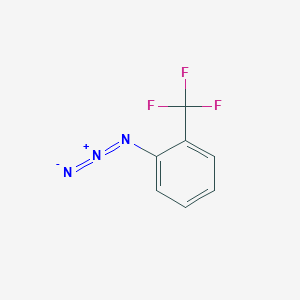
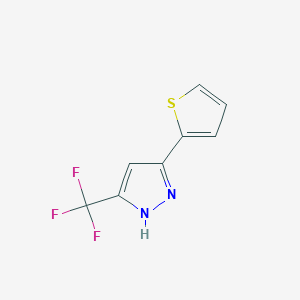
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
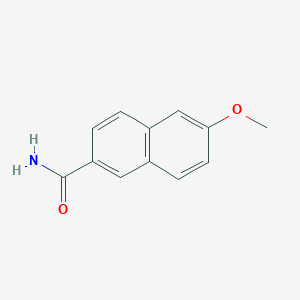
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
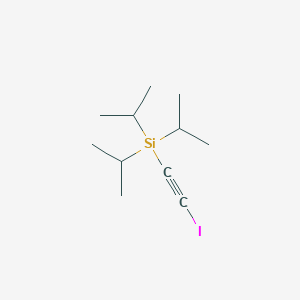
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
